molecular formula C₃₁H₄₁N₅O₄S·HCl B1144625 N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride CAS No. 1383570-51-1

N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride

Cat. No. B1144625
CAS RN: 1383570-51-1
M. Wt: 616.21
InChI Key:
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Description

N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₄₁N₅O₄S·HCl and its molecular weight is 616.21. The purity is usually 95%.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves the reaction of several starting materials to form the final product. The pathway includes several steps, including protection and deprotection of functional groups, as well as coupling and condensation reactions.", "Starting Materials": [ "2-Isopropyl-4-methylthiazole", "Methyl 2-oxo-2-(2-oxo-1,3-dioxolan-4-yl)acetate", "Methylamine", "Cobicistat", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the thiazole ring by reaction with methyl 2-oxo-2-(2-oxo-1,3-dioxolan-4-yl)acetate in the presence of a base such as sodium hydride or potassium carbonate.", "Step 2: Deprotection of the thiazole ring by reaction with hydrochloric acid to remove the protecting group.", "Step 3: Coupling of the deprotected thiazole with methylamine to form the corresponding methylamino derivative.", "Step 4: Condensation of the methylamino derivative with cobicistat in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride." ] }

CAS RN

1383570-51-1

Molecular Formula

C₃₁H₄₁N₅O₄S·HCl

Molecular Weight

616.21

synonyms

N-[(1R,4R)-4-[[(2S)-2-Amino-4-(4-morpholinyl)-1-oxobutyl]amino]-5-phenyl-1-(phenylmethyl)pentyl]-Carbamic Acid 5-Thiazolylmethyl Ester Hydrochloride

Origin of Product

United States

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